molecular formula C17H25BrO2S B12600408 Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester CAS No. 881664-08-0

Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester

Cat. No.: B12600408
CAS No.: 881664-08-0
M. Wt: 373.3 g/mol
InChI Key: JTUXHRXCSSYALW-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a bromophenyl group attached to a propanoic acid backbone, with a 2-ethylhexyl ester group providing additional stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester typically involves the reaction of 3-(4-bromophenyl)propanoic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of a high-quality product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the ester group, resulting in different solubility and reactivity.

    3-[(2-Pyridin-4-yl)ethyl]thio)propanoic acid: Contains a pyridine ring instead of a bromophenyl group, leading to different chemical properties and applications.

Uniqueness

Propanoic acid, 3-[(4-bromophenyl)thio]-, 2-ethylhexyl ester is unique due to the combination of its bromophenyl group and 2-ethylhexyl ester, which provides a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

881664-08-0

Molecular Formula

C17H25BrO2S

Molecular Weight

373.3 g/mol

IUPAC Name

2-ethylhexyl 3-(4-bromophenyl)sulfanylpropanoate

InChI

InChI=1S/C17H25BrO2S/c1-3-5-6-14(4-2)13-20-17(19)11-12-21-16-9-7-15(18)8-10-16/h7-10,14H,3-6,11-13H2,1-2H3

InChI Key

JTUXHRXCSSYALW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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